Cas no 1936500-06-9 (2-(2-bromo-6-fluorophenyl)oxirane)
2-(2-bromo-6-fluorophenyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromo-6-fluorophenyl)oxirane
- 1936500-06-9
- EN300-1916569
- SCHEMBL13224453
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- Inchi: 1S/C8H6BrFO/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2
- InChI Key: ZONLBLPSWWNZBE-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1C1CO1)F
Computed Properties
- Exact Mass: 215.95861g/mol
- Monoisotopic Mass: 215.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12.5Ų
2-(2-bromo-6-fluorophenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916569-0.05g |
2-(2-bromo-6-fluorophenyl)oxirane |
1936500-06-9 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1916569-0.1g |
2-(2-bromo-6-fluorophenyl)oxirane |
1936500-06-9 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1916569-0.25g |
2-(2-bromo-6-fluorophenyl)oxirane |
1936500-06-9 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1916569-0.5g |
2-(2-bromo-6-fluorophenyl)oxirane |
1936500-06-9 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1916569-1.0g |
2-(2-bromo-6-fluorophenyl)oxirane |
1936500-06-9 | 1g |
$743.0 | 2023-06-01 | ||
| Enamine | EN300-1916569-2.5g |
2-(2-bromo-6-fluorophenyl)oxirane |
1936500-06-9 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1916569-5.0g |
2-(2-bromo-6-fluorophenyl)oxirane |
1936500-06-9 | 5g |
$2152.0 | 2023-06-01 | ||
| Enamine | EN300-1916569-10.0g |
2-(2-bromo-6-fluorophenyl)oxirane |
1936500-06-9 | 10g |
$3191.0 | 2023-06-01 | ||
| Enamine | EN300-1916569-1g |
2-(2-bromo-6-fluorophenyl)oxirane |
1936500-06-9 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1916569-5g |
2-(2-bromo-6-fluorophenyl)oxirane |
1936500-06-9 | 5g |
$2028.0 | 2023-09-17 |
2-(2-bromo-6-fluorophenyl)oxirane Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-(2-bromo-6-fluorophenyl)oxirane
Comprehensive Overview of 2-(2-bromo-6-fluorophenyl)oxirane (CAS No. 1936500-06-9): Properties, Applications, and Industry Insights
2-(2-bromo-6-fluorophenyl)oxirane (CAS No. 1936500-06-9) is a specialized epoxide derivative with a unique molecular structure featuring both bromine and fluorine substituents. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity as a building block for synthesizing complex molecules. The presence of the oxirane ring (epoxide group) enables ring-opening reactions, making it a valuable intermediate for constructing chiral centers and functionalized aromatic systems.
Recent trends in drug discovery highlight the growing demand for halogenated compounds like 2-(2-bromo-6-fluorophenyl)oxirane, particularly in the development of kinase inhibitors and PET radiotracers. The fluorine atom enhances metabolic stability, while the bromine moiety facilitates further cross-coupling reactions, aligning with the industry's focus on late-stage functionalization strategies. Researchers frequently search for "epoxide reactivity in medicinal chemistry" or "bromo-fluorophenyl synthetic applications," reflecting this compound's relevance in cutting-edge science.
From a synthetic chemistry perspective, 1936500-06-9 serves as a key precursor for asymmetric catalysis and stereoselective synthesis. Its stability under various Grignard reaction conditions and compatibility with palladium-catalyzed couplings make it particularly valuable for constructing biaryl architectures. The compound's X-ray crystallography data (often queried as "crystal structure of bromo-fluorophenyl oxirane") reveals interesting conformational properties that influence its reactivity patterns.
Environmental and green chemistry applications of 2-(2-bromo-6-fluorophenyl)oxirane have emerged as a hot topic, with studies exploring its potential in biodegradable polymer modification. The compound's balanced lipophilicity (frequently searched as "LogP of fluorinated epoxides") makes it attractive for designing sustainable materials with controlled degradation profiles. This aligns with the broader industry shift toward eco-friendly chemical processes and benign-by-design principles.
Analytical characterization of CAS 1936500-06-9 typically involves advanced techniques such as HPLC-MS (high-performance liquid chromatography-mass spectrometry) and NMR spectroscopy, with particular focus on the 19F-NMR chemical shifts that help identify structural features. The compound's spectral data (often searched as "2-(2-bromo-6-fluorophenyl)oxirane NMR peaks") provides crucial information for quality control in industrial applications.
In material science, derivatives of 2-(2-bromo-6-fluorophenyl)oxirane show promise for developing advanced OLED materials, particularly as electron-transport layers. The combination of halogen bonding and π-stacking interactions (frequently studied through "computational modeling of fluorophenyl epoxides") contributes to improved device performance. This application has driven increased interest in the compound's photophysical properties and thermal stability characteristics.
Regulatory aspects of 1936500-06-9 comply with major chemical inventories worldwide, with proper handling requiring standard laboratory safety protocols. The compound's structure-activity relationships (SAR) are frequently investigated in academic publications, particularly regarding its potential as a pharmacophore in various therapeutic areas. These studies often reference the compound's molecular docking capabilities and bioisostere potential.
Future research directions for 2-(2-bromo-6-fluorophenyl)oxirane may explore its utility in click chemistry applications or as a template for DNA-encoded library development. The compound's unique combination of electrophilic centers and aromatic substitution patterns continues to inspire innovative synthetic methodologies, as evidenced by growing patent activity in this chemical space.
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